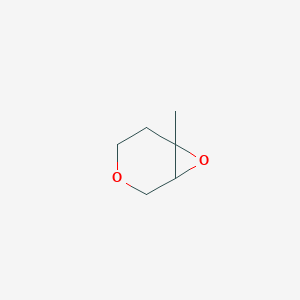
4-Methyl-3,4-epoxytetrahydropyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3,4-epoxytetrahydropyran, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
4-Methyl-3,4-epoxytetrahydropyran is characterized by its unique epoxide structure, which contributes to its reactivity and utility in synthetic chemistry. The compound has the following properties:
- Molecular Formula : C6H10O2
- Molecular Weight : 114.15 g/mol
- CAS Registry Number : 3077451
Synthetic Applications
1. Asymmetric Synthesis
One of the primary applications of this compound is in asymmetric synthesis. It serves as a chiral building block in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of complex natural products and pharmaceuticals due to its ability to facilitate stereoselective transformations .
Case Study: Chemoenzymatic Synthesis
A notable example includes its role in the chemoenzymatic synthesis of fragrances, where this compound was employed to produce a specific enantiomer of Jessemal fragrance. The synthesis involved a one-pot reduction process that highlighted the compound's utility in generating desired stereochemical configurations .
Medicinal Chemistry
2. Potential Pharmacological Applications
Research indicates that compounds derived from this compound exhibit various pharmacological activities. Its derivatives have shown promise as inhibitors of specific enzymes, which could be beneficial in treating diseases linked to those enzymes.
Case Study: PDE9 Inhibitors
In a study exploring pyrazoloquinoline derivatives, certain compounds were found to possess inhibitory effects on phosphodiesterase 9 (PDE9), an enzyme implicated in cognitive functions. Although not directly derived from this compound, the methodologies used in synthesizing related compounds underscore the potential pharmacological relevance of epoxide-containing structures .
Material Science
3. Polymer Chemistry
The compound can also be utilized in polymer chemistry as a monomer or modifier due to its reactive epoxide group. This application is particularly relevant for creating materials with specific mechanical properties or functionalities.
Data Table: Summary of Applications
特性
CAS番号 |
134309-95-8 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
6-methyl-3,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H10O2/c1-6-2-3-7-4-5(6)8-6/h5H,2-4H2,1H3 |
InChIキー |
GBRYJLRRPQMVTN-UHFFFAOYSA-N |
SMILES |
CC12CCOCC1O2 |
正規SMILES |
CC12CCOCC1O2 |
同義語 |
D-erythro-Pentitol, 1,5:3,4-dianhydro-2-deoxy-3-C-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















